Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate
Description
Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with bromine, a 2-fluorophenyl group, and a phenyl moiety. The bromine and fluorine substituents likely influence its electronic properties and biological interactions, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN2O2/c1-29-21(28)14-27-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)26-23(27)17-9-5-6-10-19(17)25/h2-13,22-23,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRMWRIVMLJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate
- Structural Differences: This compound () replaces the tetrahydroquinazoline core with a 4-oxo-3,4-dihydroquinazolin-2-yl scaffold. The sulfur atom in the thioacetate group (vs.
- Biological Activity : Exhibits antibacterial, antifungal, and cytotoxic properties, suggesting that the tetrahydroquinazoline core in the target compound may retain similar bioactivity but with modified potency due to bromine/fluorine substitutions .
- Synthesis : Prepared via nucleophilic substitution and cyclization, highlighting the adaptability of quinazoline synthesis for diverse functionalization .
Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate
- Core Heterocycle : Features a triazine ring () instead of tetrahydroquinazoline, reducing aromatic conjugation and steric bulk.
- Substituent Effects : The bromine and methoxy groups parallel the halogen and aryl motifs in the target compound, but the formyl group introduces electrophilic reactivity absent in the fluorophenyl-substituted derivative .
Methyl 6-Bromo-2-Oxohexanoate (1p)
- Functional Group Comparison : While lacking a heterocyclic core, this compound () shares a brominated methyl ester motif. The α-ketoester group in 1p increases electrophilicity compared to the tetrahydroquinazoline-stabilized ester in the target compound .
- Physical Properties : Reported as a colorless oil (60% yield), contrasting with the likely crystalline solid state of the target compound due to its rigid heterocyclic structure .
Comparative Analysis of Substituent Effects
Table 1: Key Substituents and Their Impacts
Pharmacological and Industrial Relevance
- Halogen Effects : The bromine atom in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in brominated analogs like 25B-NBF HCl (), which interact with serotonin receptors .
- Fluorophenyl Group : The 2-fluorophenyl moiety is a common pharmacophore in drugs (e.g., prasugrel in ), improving metabolic stability and target affinity .
Biological Activity
Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a complex organic compound belonging to the quinazoline family. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on existing research.
Structural Characteristics
The compound features a quinazoline core with several substitutions:
- Bromine and fluorine atoms enhance its pharmacological properties.
- The phenyl groups contribute to its lipophilicity and potential interactions with biological targets.
Target Identification
The specific biological targets of this compound are not fully elucidated. However, it is hypothesized that its structural similarities to known indole derivatives allow it to interact with various cellular pathways.
Biological Activities
Research indicates that quinazoline derivatives exhibit a wide range of biological activities:
- Anticancer : Compounds in this class have shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in cell cycle regulation.
- Anti-inflammatory : The compound may modulate inflammatory pathways, potentially reducing cytokine production.
- Antimicrobial : Similar compounds have demonstrated efficacy against bacterial and fungal strains.
- Antidiabetic : Some studies suggest that quinazoline derivatives can inhibit enzymes like α-glucosidase, aiding in blood sugar regulation.
In Vitro Studies
Recent studies have highlighted the activity of related compounds against various cancer cell lines. For instance, a study on tetrahydroquinazoline derivatives revealed significant inhibition of human topoisomerase II, a validated target for anticancer therapies . The IC50 values for these compounds ranged from 10 to 50 µM, indicating potent activity.
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Topoisomerase II Inhibition | 15 | |
| Compound B | Antimicrobial Activity | 20 | |
| Compound C | Anti-inflammatory | 30 |
Pharmacokinetics
The pharmacokinetic profile suggests high gastrointestinal absorption and potential blood-brain barrier permeability. This is crucial for therapeutic applications targeting central nervous system disorders.
Structure-Activity Relationship (SAR)
The presence of bromine and fluorine atoms has been shown to enhance the potency of quinazoline derivatives. Substitutions at specific positions on the phenyl rings can significantly influence the biological activity and selectivity of these compounds .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with substituted quinazoline precursors. A general approach includes:
Cyclocondensation : Reacting 2-fluorobenzaldehyde with brominated aniline derivatives under acidic conditions to form the tetrahydroquinazoline core .
Acetylation : Introducing the methyl acetate group via nucleophilic substitution or esterification, often using acetic anhydride or methyl chloroacetate .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolating the final product.
Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C for cyclization) improves yields. Catalytic systems like p-toluenesulfonic acid (PTSA) enhance cyclization efficiency .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 2-fluorophenyl group shows distinct coupling constants (~8–10 Hz for ortho-F) .
- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve the 3D structure, including the tetrahydroquinazoline ring conformation and bromine/fluorine positional disorder .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z ~467.08) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR or ambiguous crystallographic results?
- NMR Anomalies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between axial/equatorial protons in the tetrahydroquinazoline ring .
- Crystallographic Ambiguities : Employ PLATON (structure validation tool) to check for missed symmetry or twinning. If disorder persists (e.g., bromine occupancy), refine the model with restraints in SHELXL .
Q. What computational strategies are effective for predicting the biological activity or reactivity of this compound?
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs) based on the fluorophenyl and quinazoline motifs .
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets predicts electrophilic sites (e.g., bromine for cross-coupling) and regioselectivity in further functionalization .
Q. How can researchers optimize the regioselectivity of bromine substitution in related tetrahydroquinazoline derivatives?
- Electronic Effects : Bromine at position 6 is stabilized by resonance with the electron-withdrawing fluorine at position 2. Use directing groups (e.g., nitro) to control substitution patterns .
- Experimental Validation : Compare HPLC retention times and LC-MS fragmentation patterns of isomers to confirm regiochemical outcomes .
Data Analysis and Validation
Q. What methodologies are recommended for validating crystallographic data of this compound when twinning or disorder is observed?
- Twinning Analysis : Use SHELXL’s TWIN command to refine data against a twin law (e.g., pseudo-merohedral twinning). Monitor R-factor convergence and residual density maps .
- Disorder Modeling : Split bromine/fluorine atoms into multiple positions with occupancy factors refined to <1. Apply similarity restraints to bond lengths/angles .
Q. How should researchers handle discrepancies between calculated and experimental elemental analysis data?
- Systematic Error Check : Verify combustion analysis conditions (e.g., oxygen flow rate for CHNS analysis). Recalculate stoichiometry using CrystalMaker to account for hydrate/solvate formation .
- Alternative Techniques : Cross-validate with XPS or ICP-MS for halogens (Br, F) if combustion data remain inconsistent .
Experimental Design
Q. What strategies improve the yield of the acetylation step in the synthesis of this compound?
- Activation of the Hydroxyl Group : Convert the hydroxyl group to a better leaving group (e.g., mesylate or tosylate) before reacting with methyl acetate .
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 minutes vs. 6–8 hours) and improve atom economy by 20–30% .
Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR)?
- Core Modifications : Replace bromine with chlorine or iodine to assess halogen effects on bioactivity. Substitute the 2-fluorophenyl group with other electron-deficient aromatics (e.g., trifluoromethyl) .
- Ester Hydrolysis : Synthesize the free acid derivative (via NaOH/EtOH hydrolysis) to evaluate carboxylate interactions in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
